molecular formula C11H16Cl3N B3086302 (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 1158644-09-7

(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride

Cat. No. B3086302
CAS RN: 1158644-09-7
M. Wt: 268.6 g/mol
InChI Key: NLIKEELCQMXRRK-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with a molecular weight of 268.61 .


Synthesis Analysis

The synthesis of such compounds often involves biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . Biocatalysis is becoming a key tool in medicinal chemistry, with the potential to produce drugs with high enantio-, chemo-, and regio-selectivities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10 (12)11 (13)7-9;/h4-5,7,14H,2-3,6,8H2,1H3;1H . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric information.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride, focusing on six unique fields:

Pharmaceutical Development

(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride: is being explored for its potential as a pharmaceutical intermediate. Its unique chemical structure allows it to be used in the synthesis of various therapeutic agents, particularly those targeting neurological and psychiatric disorders. The compound’s ability to interact with specific neurotransmitter receptors makes it a valuable candidate in the development of new medications for conditions such as depression, anxiety, and schizophrenia .

Biocatalysis and Enzyme Research

This compound is also significant in the field of biocatalysis. Researchers are investigating its use as a substrate in enzyme-catalyzed reactions to produce chiral intermediates. These intermediates are crucial for the synthesis of enantiopure drugs, which are more effective and have fewer side effects compared to their racemic counterparts. The high regio-, chemo-, and enantio-selectivity of biocatalytic processes involving this compound makes it an attractive option for green chemistry applications .

Chemical Synthesis

In chemical synthesis, (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride serves as a building block for the creation of more complex molecules. Its reactivity and stability under various conditions make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers are continually exploring new synthetic routes and methodologies to utilize this compound more efficiently .

Neuropharmacology

The compound’s interaction with neurotransmitter systems has made it a subject of interest in neuropharmacology. Studies are focusing on its potential effects on the central nervous system, including its ability to modulate neurotransmitter release and receptor activity. This research could lead to the development of new treatments for neurological disorders, enhancing our understanding of brain function and disease.

Environmental Chemistry

In environmental chemistry, (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride is being studied for its potential role in the degradation of pollutants. Its chemical properties allow it to participate in reactions that break down harmful substances in the environment. This application is particularly relevant in the development of new methods for pollution control and environmental remediation.

Material Science

Researchers in material science are exploring the use of this compound in the development of new materials with unique properties. Its incorporation into polymer matrices, for example, can enhance the mechanical and thermal properties of the resulting materials. This has potential applications in various industries, including automotive, aerospace, and electronics.

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that compounds with similar structures can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

A related compound was found to potently inhibit the in vitro reuptake of serotonin, norepinephrine, and dopamine . This suggests that the compound may have similar pharmacokinetic properties, which could impact its bioavailability.

Result of Action

Related compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.

Action Environment

It’s known that the chemical properties of similar compounds can be influenced by environmental conditions . This suggests that environmental factors may also influence the action of this compound.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9;/h4-6,8,14H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIKEELCQMXRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.